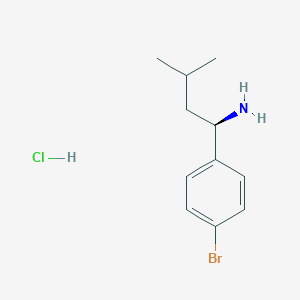

(R)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride” is likely a compound containing a bromophenyl group and a methylbutanamine group. The “R” denotes the configuration of the chiral center in the molecule .

Molecular Structure Analysis

The molecular structure of this compound would include a bromophenyl group attached to a 3-methylbutan-1-amine. The “R” configuration at the chiral center would affect the three-dimensional structure of the molecule .Chemical Reactions Analysis

This compound, like other amines, could participate in various chemical reactions, such as acid-base reactions, nucleophilic substitutions, or reactions with carbonyl compounds. The bromophenyl group could also undergo various reactions, such as palladium-catalyzed cross-couplings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, and its solubility in different solvents would depend on the polarity of the molecule .Applications De Recherche Scientifique

Synthesis and Intermediate Applications

(R)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride serves as a valuable intermediate in the synthesis of various biologically active compounds. It has been utilized in the development of new synthetic routes for compounds like 1-amino-1-phenylbutane, which is an essential intermediate for the synthesis of substituted triazoles, aminothiazoles, and a neurokinin3 antagonist quinoline derivative. The chiral form of this compound is also used as a resolving agent due to its utility in biologically active molecules, highlighting its importance in pharmaceutical research and development (Nagarapu, Apuri, Gaddam, & Bantu, 2009).

Fluorescent and Colorimetric pH Probe Development

Another innovative application of related bromophenyl derivatives is in the creation of highly water-soluble fluorescent and colorimetric pH probes. A specific compound synthesized for this purpose, through the condensation reaction of benzothiazole-2-carbohydrazide with a bromophenyl derivative, demonstrated significant potential as an on-off real-time pH sensor for intracellular pH imaging, due to its outstanding solubility in water, high stability, and selectivity (Diana, Caruso, Tuzi, & Panunzi, 2020).

Catalytic and Synthetic Chemistry

In the field of synthetic and catalytic chemistry, derivatives of (R)-1-(4-Bromophenyl)-3-methylbutan-1-amine have been utilized in the synthesis of complex organic molecules. For example, the development of α-substituted 2-benzofuranmethamines through cyclization reactions showcases the role of bromophenyl derivatives in facilitating novel synthetic pathways for producing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science (Wongsa, Sommart, Ritthiwigrom, Yazici, Kanokmedhakul, Kanokmedhakul, Willis, & Pyne, 2013).

Enantioselective Synthesis

The chiral nature of (R)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride makes it an important reagent in enantioselective synthesis, a crucial aspect of producing pharmacologically active substances. Chiral molecules have significant implications in drug development, as the biological activity of a drug can be highly dependent on its chirality. The synthesis of enantiomerically pure compounds, such as amino acids and their derivatives, using chiral intermediates derived from (R)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride, highlights its utility in creating compounds with potential therapeutic applications (Andruszkiewicz, Barrett, & Silverman, 1990).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its applications. For example, if it’s a pharmaceutical compound, future research could focus on improving its efficacy or reducing its side effects. If it’s a chemical reagent, future research could focus on finding new reactions it can participate in or improving its performance in existing reactions .

Propriétés

IUPAC Name |

(1R)-1-(4-bromophenyl)-3-methylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCGWCVSEYLTAU-RFVHGSKJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=C(C=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C1=CC=C(C=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2926489.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2926493.png)

![(Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2926494.png)

![N-[4-(acetylamino)phenyl]-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2926495.png)

![1-[4-(5-Methyl-3,6-dihydro-2H-pyridine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2926499.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2926501.png)

![5-[[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2926504.png)